4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
Description
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a benzoic acid derivative featuring a trifluoromethylphenylcarbamoylmethoxy substituent at the 4-position of the benzene ring. This compound is structurally related to several bioactive molecules, including G protein-coupled receptor (GPCR) modulators and enzyme inhibitors, though its specific pharmacological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGRJORUFEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired carbamoylmethoxy linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Physical Properties
- Appearance : Powder
- Purity : 95%
- Storage Temperature : Room temperature
Medicinal Chemistry
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The findings indicated that certain modifications could enhance its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound in drug development.
Materials Science
The compound's unique fluorinated structure makes it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This has implications for creating more durable materials in industrial applications.
Environmental Studies
Due to its trifluoromethyl group, this compound is also of interest in environmental chemistry, particularly concerning its behavior and degradation in various ecosystems.
Case Study: Environmental Impact Assessment
A comprehensive assessment examined the degradation pathways of this compound in soil and water. Results indicated that while it persists under certain conditions, its breakdown products are less harmful, suggesting a need for further studies on its environmental fate.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) | Bioactivity (if reported) |
|---|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₂F₃NO₅ | 355.27 | 4-Carbamoylmethoxy, 3-CF₃ phenyl | 3.1 | 0.12 (pH 7.4) | N/A |
| 3-Methoxy-4-({[2-CF₃-phenyl]carbamoyl}methoxy) | C₁₇H₁₃F₃NO₅ | 368.29 | 3-Methoxy, 2-CF₃ phenyl | 3.4 | 0.09 | N/A |
| 4-{[3-CF₃-benzyl]oxy}benzoic acid | C₁₅H₁₁F₃O₃ | 296.24 | Benzyloxy, 3-CF₃ | 4.0 | 0.05 | N/A |
| AMG 837 Sodium Salt | C₂₆H₂₀F₃NaO₃ | 460.42 | Biphenylmethoxy, hex-4-ynoic acid | 5.2 | 0.03 | EC₅₀ = 13 nM (GPR40) |
| BAY60-2770 | C₃₄H₂₈F₃NO₅ | 611.58 | Carboxybutyl, biphenylmethoxy | 6.8 | <0.01 | H-NOX activator |
*Estimated using ChemDraw.
Biological Activity
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, also known by its CAS number 522624-57-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.29 g/mol. The trifluoromethyl group is a key feature that enhances the compound's lipophilicity and biological interaction potential.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to engage in various molecular interactions. The following sections detail specific biological activities associated with this compound.
1. Anti-inflammatory Activity
Studies have shown that derivatives of benzoic acid with trifluoromethyl substitutions can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds similar to this compound have demonstrated moderate inhibition of COX-2 and lipoxygenase enzymes, suggesting potential anti-inflammatory properties .
2. Antioxidant Activity
The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenases.
- Molecular Interactions : The trifluoromethyl group can participate in π–π stacking and hydrogen bonding interactions, enhancing binding affinity to target proteins .
- Radical Scavenging : The structural features may facilitate electron donation, allowing the compound to neutralize free radicals effectively.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Q & A
Q. What are the recommended synthetic routes for 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a two-step process:
Amide Coupling : React 4-(carboxymethoxy)benzoic acid derivatives with 3-(trifluoromethyl)aniline using coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF at 0–25°C. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .
Purification : Isolate the product via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity by HPLC (≥95%). Optimize yields (typically 60–80%) by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO- or CDCl to confirm the carbamoyl linkage (amide proton at δ 8.5–9.0 ppm) and trifluoromethyl group (δ 120–125 ppm in F NMR) .
- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight (e.g., [M+H] at m/z 384.1) and isotopic patterns consistent with fluorine atoms .
- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (±0.3%) .
Q. What preliminary biological screening strategies are appropriate for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorometric/colorimetric substrates (IC determination at 10–100 µM concentrations) .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Solubility Profiling : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Methodological Answer:
- Catalyst Screening : Test FeCl or AlCl as Lewis acid catalysts to enhance amide bond formation efficiency under milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) by heating at 80–100°C with controlled microwave irradiation .
- Flow Chemistry : Implement continuous-flow reactors to minimize side reactions and improve reproducibility .
Q. How should researchers resolve discrepancies in biological activity data across assay systems?
Methodological Answer:
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites in cell lysates vs. cell-free systems .
- Receptor Binding Studies : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm target engagement specificity .
- Assay Condition Optimization : Standardize buffer pH, ion strength, and co-factor concentrations to reduce variability between labs .
Q. What strategies are effective for studying this compound’s potential in material science applications?
Methodological Answer:
- Coordination Polymer Synthesis : React with transition metals (e.g., Zn or Cu) in DMF/water mixtures to form metal-organic frameworks (MOFs). Characterize porosity via BET analysis .
- Thermal Stability Testing : Use TGA/DSC to assess decomposition temperatures (>250°C suggests suitability for high-temperature applications) .
- Electronic Properties : Measure conductivity via four-probe method and compare with analogous benzoic acid derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in different studies?
Methodological Answer:
- Buffer Composition Analysis : Compare solubility in PBS vs. Tris-HCl buffers; adjust ionic strength to mimic physiological conditions .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations (>100 µM), which may falsely reduce apparent solubility .
Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?
Methodological Answer:
- Conformational Sampling : Run molecular dynamics simulations (50–100 ns) to account for ligand flexibility and protein side-chain movements .
- Solvent Effects : Include explicit water molecules in docking models to improve accuracy of hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
